molecular formula C7H17NO2S B2411914 2,2,3-Trimethylbutane-1-sulfonamide CAS No. 1823341-54-3

2,2,3-Trimethylbutane-1-sulfonamide

Cat. No.: B2411914
CAS No.: 1823341-54-3
M. Wt: 179.28
InChI Key: JVZGHADEOKRBNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,2,3-Trimethylbutane-1-sulfonamide” is a chemical compound with the molecular formula C7H17NO2S . It has a molecular weight of 179.28 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H17NO2S/c1-6(7(2,3)4)5-11(8,9)10/h6H,5H2,1-4H3,(H2,8,9,10) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources.

Scientific Research Applications

Antibacterial Resistance Research

Research on sulfonamides, which includes 2,2,3-Trimethylbutane-1-sulfonamide, has primarily focused on understanding bacterial resistance to these compounds. Studies have explored the spread of resistance genes and drug-insensitive variants of enzymes targeted by sulfonamides, such as dihydropteroate synthase. These insights are critical in veterinary and human healthcare due to the widespread use of sulfonamides in treating bacterial infections (Sköld, 2001).

Combustion and Chemical Kinetics

2,2,3-Trimethylbutane has been studied in the context of its oxidation properties, specifically when added to mixtures of hydrogen and oxygen. These studies are significant for understanding the combustion processes and chemical kinetics of such compounds, potentially relevant in fuel research and applications (Baldwin, Walker, & Walker, 1981).

Enzyme Inhibition and Antimicrobial Applications

Sulfonamides, including this compound, have been explored as inhibitors of various enzymes, contributing to their application in antimicrobial therapies. Their role in inhibiting enzymes like carbonic anhydrases in Mycobacterium tuberculosis points to their potential in treating bacterial infections with new mechanisms of action (Güzel et al., 2009).

Molecular Structure and Vibrational Analysis

Studies have also been conducted on the molecular structure and vibrational properties of trimethylalkanes like 2,2,3-Trimethylbutane. These researches offer insights into the conformations and chemical properties of such compounds, which can be essential in material science and chemical engineering (Crowder & Gross, 1983).

Chemical Kinetic Studies as Anti-Knock Additives

Research into 2,2,3-Trimethylbutane's role as an anti-knock additive in fuels has been conducted. This involves studying its ignition properties and combustion behavior, which is vital for evaluating its effectiveness in enhancing fuel quality (Atef et al., 2019).

Safety and Hazards

The safety information for “2,2,3-Trimethylbutane-1-sulfonamide” indicates that it is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause drowsiness or dizziness .

Properties

IUPAC Name

2,2,3-trimethylbutane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2S/c1-6(2)7(3,4)5-11(8,9)10/h6H,5H2,1-4H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZGHADEOKRBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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